1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenylamine, which is reacted with propyl isocyanate to form the corresponding urea derivative.
Cyclization: The urea derivative undergoes cyclization with methyl hydrazine to form the triazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-3-6-16-13(20)12-17-8(2)19(18-12)11-7-9(14)4-5-10(11)15/h4-5,7H,3,6H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOAIUGOFVMRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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